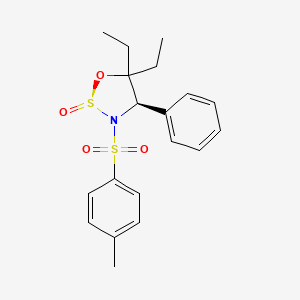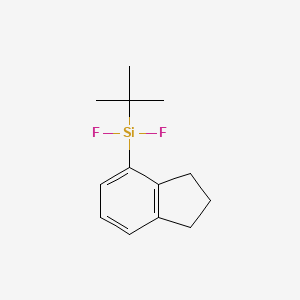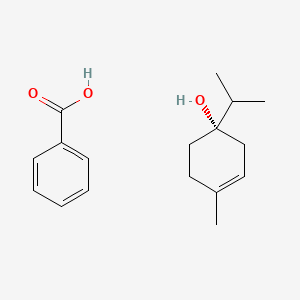
benzoic acid;(1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid; (1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol: is a compound that combines the properties of benzoic acid and a cyclohexenol derivative. Benzoic acid is a simple aromatic carboxylic acid, widely used as a food preservative and in the manufacture of various products such as cosmetics, dyes, and plastics . The cyclohexenol derivative adds unique structural and functional properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Benzyl Chloride: Benzyl chloride can be oxidized using potassium permanganate or potassium dichromate to yield benzoic acid.
Oxidation of Benzyl Alcohol: Benzyl alcohol can be oxidized using potassium permanganate in an acidic medium to produce benzoic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid can undergo oxidation to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert benzoic acid to benzyl alcohol or other derivatives.
Substitution: Benzoic acid can participate in substitution reactions, such as esterification with alcohols to form esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, potassium dichromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for esterification reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzyl alcohol.
Reduction: Benzyl alcohol.
Substitution: Esters of benzoic acid.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Used in topical antifungal preparations .
- Sodium benzoate, a derivative, is used in the treatment of urea cycle disorders .
Industry:
Mechanism of Action
Comparison with Similar Compounds
Salicylic Acid: Another aromatic carboxylic acid used in topical treatments for skin conditions.
Phenylacetic Acid: Similar structure but with different functional properties.
Benzaldehyde: An oxidation product of benzoic acid with distinct applications.
Uniqueness:
Properties
CAS No. |
608522-90-3 |
|---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
benzoic acid;(1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O.C7H6O2/c1-8(2)10(11)6-4-9(3)5-7-10;8-7(9)6-4-2-1-3-5-6/h4,8,11H,5-7H2,1-3H3;1-5H,(H,8,9)/t10-;/m1./s1 |
InChI Key |
YJASVCBSDGJQQT-HNCPQSOCSA-N |
Isomeric SMILES |
CC1=CC[C@@](CC1)(C(C)C)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC1=CCC(CC1)(C(C)C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
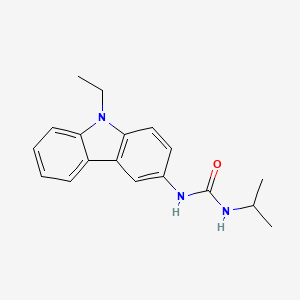
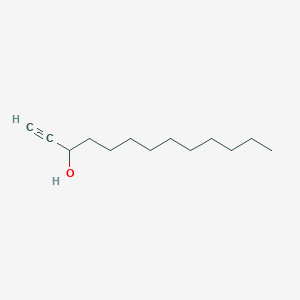
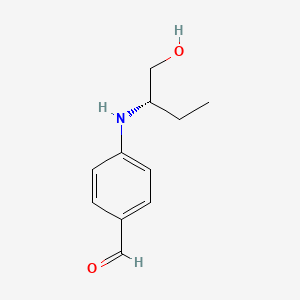
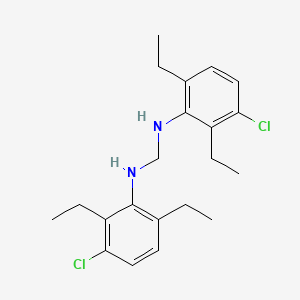
![(2Z)-3-butyl-1,1-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12585052.png)
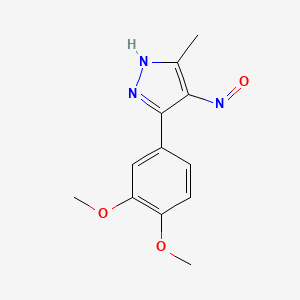
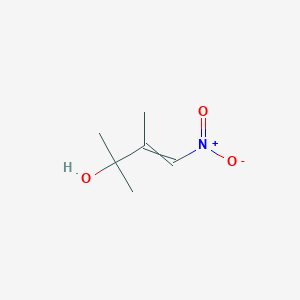
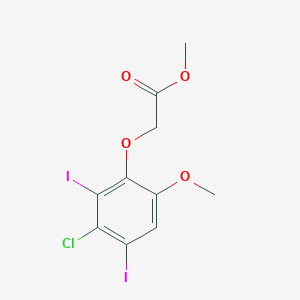
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine](/img/structure/B12585078.png)
